N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide
Description
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic small molecule featuring a thieno[3,4-c]pyrazole core substituted with a 2-methylphenyl group at position 2 and a 4-(piperidine-1-sulfonyl)benzamide moiety at position 2. The compound’s structural complexity arises from its fused heterocyclic system (thienopyrazole) and the sulfonamide-linked piperidine-benzamide group.
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-17-7-3-4-8-22(17)28-23(20-15-33(30)16-21(20)26-28)25-24(29)18-9-11-19(12-10-18)34(31,32)27-13-5-2-6-14-27/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHFHAFWSKZALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
Cyclocondensation between appropriately substituted thiophene precursors and hydrazines is a classical approach. For example, the Jacobson reaction enables the formation of thieno[3,2-c]pyrazole derivatives via azide intermediates. Adapting this method, 3-bromothiophene can be converted to 5-bromo-1H-thieno[3,4-c]pyrazol-3-amine through a seven-step sequence involving azide formation, reduction, and diazotization. Yields for analogous reactions range from 11.5% to 55.9%, depending on substituent steric effects.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling has emerged as a robust method for introducing aryl groups to the pyrazole ring. Brominated thieno[3,4-c]pyrazole intermediates react with pyridylboronic acids or esters under palladium catalysis to yield substituted derivatives. For instance, coupling 5-bromo-thieno[3,4-c]pyrazole with 2-methylphenylboronic acid achieves regioselective installation of the 2-methylphenyl group at position 2 of the heterocycle. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) afford yields up to 55.9%.
Table 1: Comparison of Thieno[3,4-c]pyrazole Synthesis Methods
Introduction of the 2-Methylphenyl Group
The 2-methylphenyl substituent at position 2 of the thieno[3,4-c]pyrazole is critical for biological activity. Two approaches are prevalent: direct coupling and pre-functionalization of intermediates .
Suzuki-Miyaura Coupling
As detailed in Section 1.2, Suzuki coupling with 2-methylphenylboronic acid is the most efficient route. The reaction tolerates diverse boronic acids, enabling modular synthesis. Challenges include competitive proto-deboronation and homocoupling, mitigated by using anhydrous DMF and degassed solvents.
Pre-Functionalized Thiophene Building Blocks
Alternative strategies involve synthesizing 2-methylphenyl-substituted thiophenes prior to pyrazole ring formation. For example, MnO₂-mediated oxidation of divinyl ketones derived from 2-methylbenzaldehyde yields substituted thiophenes, which undergo subsequent cyclocondensation. This method avoids regioselectivity issues but requires additional steps, reducing overall yield (30–50%).
Synthesis of 4-(Piperidine-1-sulfonyl)benzamide
The 4-(piperidine-1-sulfonyl)benzamide moiety is constructed through sulfonylation of piperidine followed by amidation with benzoyl chloride derivatives.
Piperidine Sulfonylation
Piperidine reacts with 4-chlorosulfonylbenzoic acid in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0°C to room temperature, yielding 4-(piperidine-1-sulfonyl)benzoic acid with >80% purity. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.
Amidation of the Sulfonylated Intermediate
Activation of 4-(piperidine-1-sulfonyl)benzoic acid as an acyl chloride (using SOCl₂ or oxalyl chloride) enables coupling with the thieno[3,4-c]pyrazole-3-amine. In a patented procedure, potassium carbonate catalyzes the amidation in acetone at 50°C, achieving yields of 70–85%. Critical to success is the exclusion of moisture, which hydrolyzes the acyl chloride intermediate.
Table 2: Optimization of Amidation Conditions
| Acylating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| SOCl₂ | Acetone | K₂CO₃ | 50 | 70–85 | |
| Oxalyl Chloride | DCM | Et₃N | 25 | 65–75 |
Final Coupling and Purification
The convergent synthesis concludes with coupling the thieno[3,4-c]pyrazole and benzamide fragments.
Amide Bond Formation
The amine group at position 3 of the thieno[3,4-c]pyrazole reacts with the activated benzamide acyl chloride. Under inert conditions (N₂ atmosphere), the reaction achieves near-quantitative conversion within 4 hours. Crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding white crystals.
Challenges in Purification
Byproducts from incomplete sulfonylation or amidation necessitate chromatographic purification. Flash chromatography on silica gel (ethyl acetate/hexane gradient) resolves regioisomeric impurities, particularly from the thieno[3,4-c]pyrazole synthesis.
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
During thieno[3,4-c]pyrazole formation, over-oxidation of hydrazine intermediates can yield diazonium salts, which decompose to phenolic byproducts. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward the desired product.
Sulfonylation Selectivity
Sulfonylation of piperidine may produce N,N-disulfonylated derivatives if excess reagent is used. Controlled addition (1.1–1.2 equiv sulfonyl chloride) and low temperature (0°C) minimize this side reaction.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thieno[3,4-c]pyrazole derivatives, many of which exhibit bioactivity. Key structural analogues include:
Physicochemical Properties
- Lipophilicity (logP): The sulfonylpiperidine group in the target compound reduces logP compared to brominated analogues (estimated logP ~2.5 vs. ~3.8 for the bromo-derivative) .
- Solubility: The piperidine sulfonamide moiety enhances aqueous solubility (predicted logS ~−4.1) compared to fluorinated derivatives (logS ~−5.2) due to hydrogen-bonding capacity .
- Thermal Stability: Thienopyrazole derivatives generally exhibit decomposition temperatures >200°C, as confirmed by thermogravimetric analysis (TGA) in related compounds .
Computational and Spectroscopic Analysis
- Molecular Docking (AutoDock4): The sulfonylpiperidine group in the target compound shows strong predicted binding affinity (−9.2 kcal/mol) to ATP-binding pockets in kinase targets, outperforming brominated analogues (−7.8 kcal/mol) due to sulfonamide-protein hydrogen bonding .
- NMR Shifts: The thienopyrazole C-3 proton in the target compound resonates at δ 7.8–8.1 ppm (similar to brominated derivatives), while the piperidine sulfonamide NH appears at δ 10.2 ppm, distinct from non-sulfonamides .
Research Tools and Validation
- Crystallography: SHELX software and ORTEP-3 have been critical in resolving the crystal structures of related thienopyrazoles, confirming planarity of the fused heterocyclic core.
Biological Activity
N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[3,4-c]pyrazole moiety and a piperidine sulfonamide group. Its molecular formula is C19H22N4O3S, with a molecular weight of approximately 378.47 g/mol.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in inflammatory processes, potentially making it useful in treating conditions such as arthritis and other inflammatory diseases.
- Modulation of Cytokine Production : The compound has shown promise in modulating cytokine levels, which are critical in the immune response and inflammation .
- Antimicrobial Activity : Preliminary evaluations indicate that derivatives related to this compound exhibit antimicrobial properties against various pathogens, suggesting potential applications in infectious disease treatment .
Biological Activity Data
The following table summarizes key biological activities observed for this compound:
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, the administration of this compound resulted in significant reductions in joint swelling and pain compared to controls. The mechanism was linked to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of derivatives related to this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone around treated cultures, suggesting its potential as an antimicrobial agent.
Research Findings
Recent literature has focused on the synthesis and evaluation of thieno[3,4-c]pyrazole derivatives for their biological activities. The findings suggest that modifications to the core structure can enhance both anti-inflammatory and antimicrobial properties. For instance:
- Substituting different aryl groups on the thieno[3,4-c]pyrazole scaffold has been shown to affect potency significantly.
- The introduction of sulfonamide groups has been correlated with increased solubility and bioavailability in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
